(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Overview
Description
Cyclic dimeric adenosine 3’,5’-monophosphate is a recently discovered nucleotide messenger in bacteria and archaea. It plays a crucial role in various cellular processes, including cell growth, survival, and regulation of virulence, primarily within Gram-positive bacteria . This compound is essential for growth in several bacterial species and is involved in maintaining cell wall integrity, potassium ion homeostasis, and DNA damage repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic dimeric adenosine 3’,5’-monophosphate can be synthesized enzymatically using diadenylate cyclase from Bacillus thuringiensis. The enzyme-catalyzed reaction involves incubating adenosine triphosphate with diadenylate cyclase in the presence of magnesium chloride at an optimal pH and temperature . The reaction conditions typically include 100 millimolar CHES buffer (pH 9.5), 10 millimolar adenosine triphosphate, and 10 millimolar magnesium chloride, incubated at 50°C for 4 hours .
Industrial Production Methods
For industrial-scale production, the enzymatic method can be scaled up by coupling the process with high-performance liquid chromatography purification and lyophilization. This method yields highly pure cyclic dimeric adenosine 3’,5’-monophosphate in white powder form .
Chemical Reactions Analysis
Cyclic dimeric adenosine 3’,5’-monophosphate undergoes various chemical reactions, including hydrolysis and degradation by specific phosphodiesterases. These reactions typically involve the cleavage of the phosphodiester bond, resulting in the formation of adenosine monophosphate or pApA . Common reagents used in these reactions include phosphodiesterases and specific buffer systems to maintain optimal pH conditions .
Scientific Research Applications
Cyclic dimeric adenosine 3’,5’-monophosphate has numerous scientific research applications:
Mechanism of Action
Cyclic dimeric adenosine 3’,5’-monophosphate exerts its effects by binding to specific protein and riboswitch-type receptors. This binding regulates various physiological functions, including maintaining osmotic pressure, balancing central metabolism, monitoring DNA damage, and controlling biofilm formation and sporulation . In eukaryotes, it activates the stimulator of interferon genes pathway, leading to the production of type I interferon and the secretion of inflammatory factors .
Comparison with Similar Compounds
Cyclic dimeric adenosine 3’,5’-monophosphate is compared with other cyclic dinucleotides such as cyclic dimeric guanosine monophosphate and cyclic guanosine monophosphate-adenosine monophosphate. While cyclic dimeric guanosine monophosphate is primarily involved in biofilm production, cyclic guanosine monophosphate-adenosine monophosphate modulates bacterial chemotaxis and protects against viral infection . Cyclic dimeric adenosine 3’,5’-monophosphate is unique in its essential role in bacterial growth and its ability to stimulate host immune responses .
List of Similar Compounds
- Cyclic dimeric guanosine monophosphate
- Cyclic guanosine monophosphate-adenosine monophosphate
- Cyclic adenosine monophosphate
- Cyclic guanosine monophosphate
Properties
IUPAC Name |
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMFTWFFKBFIN-XPWFQUROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317771 | |
Record name | Cyclic-di-AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54447-84-6 | |
Record name | Cyclic-di-AMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclic-di-AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclic-di-AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLIC-DI-AMP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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